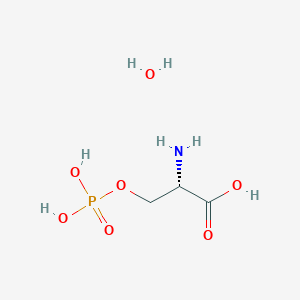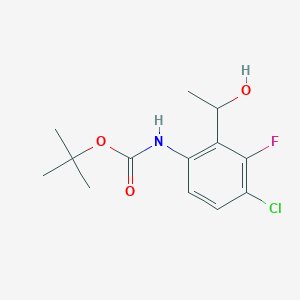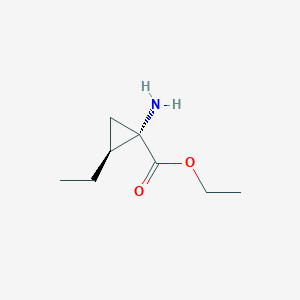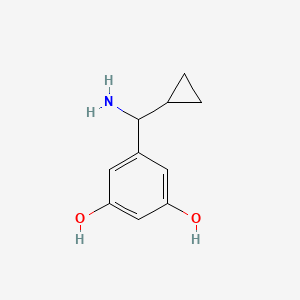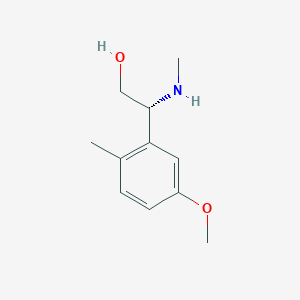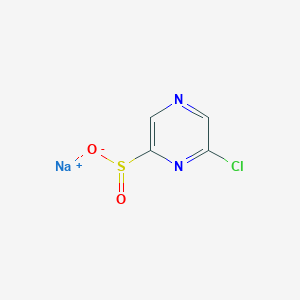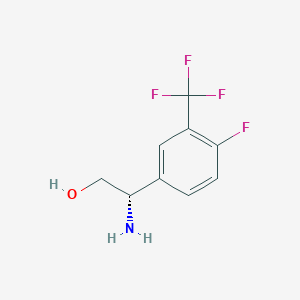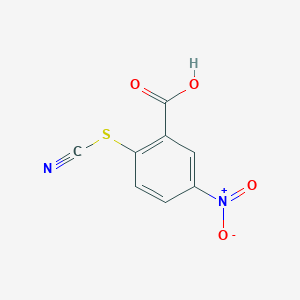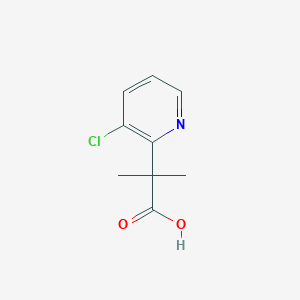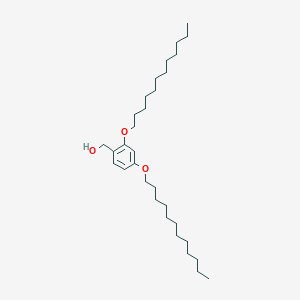
(2,4-Bis(dodecyloxy)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Bis(dodecyloxy)phenyl)methanol is an organic compound with the molecular formula C27H48O3 It is characterized by the presence of two dodecyloxy groups attached to a phenyl ring, which is further connected to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Bis(dodecyloxy)phenyl)methanol typically involves the nucleophilic aromatic substitution reaction. This process includes the reaction of a phenol derivative with a dodecyl halide under basic conditions to introduce the dodecyloxy groups. The final step involves the reduction of the intermediate to form the methanol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, followed by purification processes such as recrystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions, where the dodecyloxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides and strong bases are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted phenols, aldehydes, ketones, and alcohol derivatives.
Applications De Recherche Scientifique
(2,4-Bis(dodecyloxy)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (2,4-Bis(dodecyloxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The dodecyloxy groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to various biological effects, including modulation of enzyme activity and cell signaling pathways.
Comparaison Avec Des Composés Similaires
(2,4-Bis(docosyloxy)phenyl)methanol: Similar in structure but with longer alkyl chains.
(3,5-Bis(dodecyloxy)phenyl)methanol: Differing in the position of the dodecyloxy groups on the phenyl ring.
Uniqueness: (2,4-Bis(dodecyloxy)phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its dodecyloxy groups provide enhanced solubility in organic solvents and potential for various functional modifications.
Propriétés
Formule moléculaire |
C31H56O3 |
|---|---|
Poids moléculaire |
476.8 g/mol |
Nom IUPAC |
(2,4-didodecoxyphenyl)methanol |
InChI |
InChI=1S/C31H56O3/c1-3-5-7-9-11-13-15-17-19-21-25-33-30-24-23-29(28-32)31(27-30)34-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27,32H,3-22,25-26,28H2,1-2H3 |
Clé InChI |
WICSQTPWAKQYSE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC(=C(C=C1)CO)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



